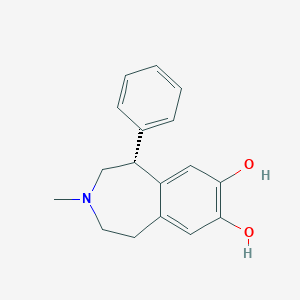
(5R)-3-methyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepine-7,8-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5R)-3-methyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepine-7,8-diol, also known as (-)-stepholidine, is a natural alkaloid that is found in the roots of Stephania tetrandra S. Moore, a traditional Chinese medicinal plant. This compound has been the subject of extensive scientific research due to its potential therapeutic properties.
Mechanism Of Action
The exact mechanism of action of (-)-stepholidine is not yet fully understood. However, it has been suggested that the compound may act as a dopamine receptor agonist, which could explain its potential therapeutic effects on Parkinson's disease and other neurological disorders.
Biochemical And Physiological Effects
(-)-Stepholidine has been shown to have a range of biochemical and physiological effects. Studies have demonstrated that it can inhibit the production of pro-inflammatory cytokines and reduce oxidative stress. Additionally, (-)-stepholidine has been found to have anti-tumor effects and may be able to induce apoptosis in cancer cells.
Advantages And Limitations For Lab Experiments
One of the main advantages of (-)-stepholidine is its potential therapeutic applications. However, there are also limitations to its use in lab experiments. For example, the compound is difficult to synthesize and extract, which can make it challenging to work with in a laboratory setting.
Future Directions
There are numerous future directions for research on (-)-stepholidine. One potential area of study is its potential as a treatment for Parkinson's disease and other neurological disorders. Additionally, further research is needed to fully understand the compound's mechanism of action and potential therapeutic applications. Finally, more studies are needed to determine the safety and efficacy of (-)-stepholidine in clinical settings.
Synthesis Methods
The synthesis of (-)-stepholidine can be achieved through various methods, including chemical synthesis and extraction from natural sources. One of the most common methods involves the use of palladium-catalyzed cyclization of N-allyl-3,4-dihydroxyphenylalanine (DOPA) derivatives.
Scientific Research Applications
(-)-Stepholidine has been studied extensively for its potential therapeutic applications. It has been found to exhibit a range of pharmacological activities, including anti-inflammatory, anti-tumor, and neuroprotective effects. Studies have also shown that (-)-stepholidine may have potential as a treatment for Parkinson's disease and other neurological disorders.
properties
CAS RN |
118546-21-7 |
|---|---|
Product Name |
(5R)-3-methyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepine-7,8-diol |
Molecular Formula |
C17H19NO2 |
Molecular Weight |
269.34 g/mol |
IUPAC Name |
(5R)-3-methyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepine-7,8-diol |
InChI |
InChI=1S/C17H19NO2/c1-18-8-7-13-9-16(19)17(20)10-14(13)15(11-18)12-5-3-2-4-6-12/h2-6,9-10,15,19-20H,7-8,11H2,1H3/t15-/m1/s1 |
InChI Key |
LIHCKGZEDBNUJG-OAHLLOKOSA-N |
Isomeric SMILES |
CN1CCC2=CC(=C(C=C2[C@H](C1)C3=CC=CC=C3)O)O |
SMILES |
CN1CCC2=CC(=C(C=C2C(C1)C3=CC=CC=C3)O)O |
Canonical SMILES |
CN1CCC2=CC(=C(C=C2C(C1)C3=CC=CC=C3)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1H-Imidazo[4,5-f]quinolin-2(3H)-one](/img/structure/B56787.png)
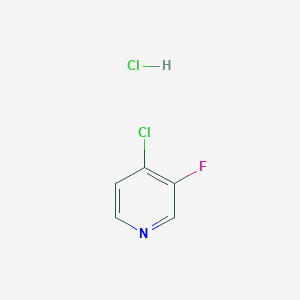
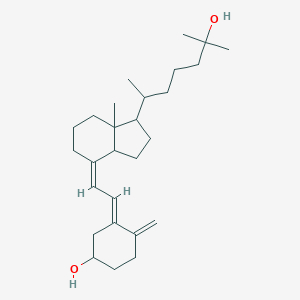
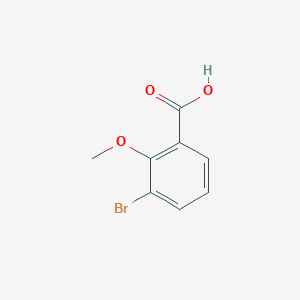
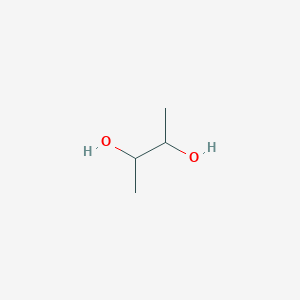
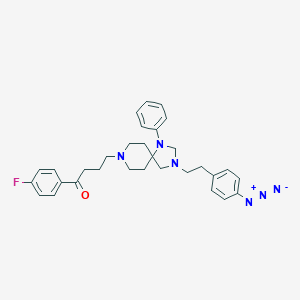
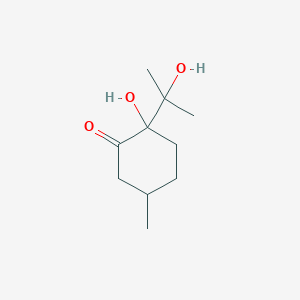
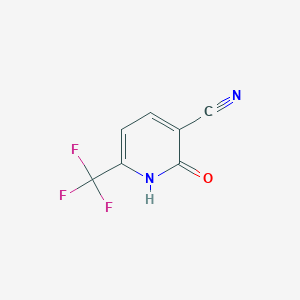
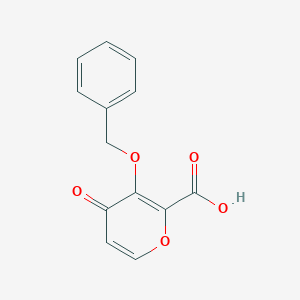
![(2R,3S,5R)-2-[(9-phenylxanthen-9-yl)oxymethyl]-5-purin-9-yloxolan-3-ol](/img/structure/B56807.png)
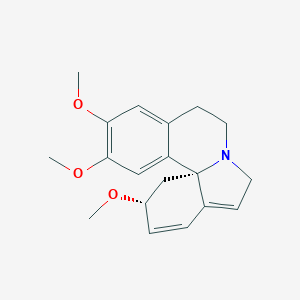
![2-[3-Bromo-4-(2-methylpropoxy)phenyl]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B56811.png)

